N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a benzothiadiazole core linked to an isonicotinamide moiety through a tetrahydrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the benzothiadiazole core, the introduction of the tetrahydrothiophene group, and the coupling with isonicotinamide. Common reagents used in these reactions include halogenated precursors, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can engage in π-π stacking interactions, while the isonicotinamide moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their properties and applications.
Isonicotinamide derivatives: Compounds with the isonicotinamide moiety can have different functional groups attached, affecting their reactivity and biological activity.
Tetrahydrothiophene derivatives:
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to the combination of its three distinct structural components. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSMAWAPMORHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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